molecular formula C21H23N5O2 B2417407 2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097915-08-5

2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2417407
CAS No.: 2097915-08-5
M. Wt: 377.448
InChI Key: SQTYBTPGVWTSLD-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14-11-20(24-16(3)23-14)28-18-9-10-25(13-18)21(27)19-12-22-26(15(19)2)17-7-5-4-6-8-17/h4-8,11-12,18H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTYBTPGVWTSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS Number: 2097915-08-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H23N5O2, with a molecular weight of 377.4 g/mol. Its structure features a pyrimidine core linked to a pyrrolidine moiety and a pyrazole derivative, which are known for their diverse biological activities.

PropertyValue
CAS Number2097915-08-5
Molecular FormulaC21H23N5O2
Molecular Weight377.4 g/mol

Anticancer Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which is implicated in tumor growth and progression. A study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by disrupting MDM2 function, leading to enhanced p53 activity and subsequent tumor regression in vivo .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been documented to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies demonstrated that specific pyrazole-based compounds inhibited these cytokines significantly at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • MDM2 Inhibition : By inhibiting MDM2, the compound may restore p53 function, promoting apoptosis in cancer cells.
  • Cytokine Modulation : The inhibition of TNF-α and IL-6 suggests that it may interfere with NF-kB signaling pathways, which are crucial in inflammatory responses.

Study on Anticancer Properties

A recent study evaluated the efficacy of this compound in various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate potency against cancer cell proliferation.

Study on Inflammatory Response

Another study examined the anti-inflammatory properties of related pyrazole compounds:

  • Inhibition Rates : Compounds similar to 2,4-dimethyl derivatives showed up to 85% inhibition of TNF-α production at concentrations of 10 µM, demonstrating promising anti-inflammatory potential .

Q & A

Q. Basic Characterization Protocol

  • ¹H/¹³C NMR : Identify substituent patterns:
    • Pyrimidine protons: δ 6.5–8.5 ppm (aromatic), methyl groups at δ 2.1–2.5 ppm .
    • Pyrrolidine protons: δ 3.0–4.0 ppm (oxy-linked CH₂) .
  • IR Spectroscopy : Confirm carbonyl (C=O, 1650–1750 cm⁻¹) and ether (C-O, 1100–1250 cm⁻¹) bonds .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS for [M+H]⁺) .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring (e.g., dihedral angles <10° for planar pyrimidine) .

What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine-pyrazole hybrids?

Q. Advanced SAR Approaches

  • Substituent Variation : Compare bioactivity of analogues with:
    • Electron-withdrawing groups (e.g., -F, -Cl) on pyrimidine .
    • Alkyl vs. aryl groups on pyrrolidine .
  • Biological Assays : Test antimicrobial/anti-inflammatory activity via:
    • MIC (Minimum Inhibitory Concentration) for bacterial strains .
    • COX-2 inhibition assays (IC₅₀ values) .
  • Computational Docking : Predict binding affinity to targets (e.g., DHFR enzyme) using Gaussian09 for DFT calculations .

Case Study : Pyrimidine-2,4-dione derivatives with 4-hydroxy-3-methoxyphenyl groups showed 2× higher anti-inflammatory activity than methyl-substituted analogues .

How can computational methods predict the reactivity or interactions of this compound?

Q. Advanced Computational Workflow

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap <4 eV indicates high reactivity) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility .
  • Docking Studies : Autodock Vina for protein-ligand interactions (e.g., binding to kinase domains with ΔG < -8 kcal/mol) .

Example : Theoretical IR spectra of 5-methyl-1-phenylpyrazole-4-carboxylic acid matched experimental data with <5% deviation .

How do researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced Data Analysis

  • Multi-Technique Cross-Validation :
    • Compare X-ray crystallography (bond lengths) with DFT-optimized structures .
    • Use HSQC NMR to resolve overlapping proton signals in pyrrolidine .
  • Isotopic Labeling : Track reaction intermediates via ¹³C-labeled reagents .
  • Error Mitigation : Repeat crystallizations (e.g., ethanol/water mixtures) to improve crystal quality for XRD .

Case Study : Conflicting NOESY signals for pyrrolidine conformation were resolved by MD simulations showing dynamic ring puckering .

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